molecular formula C10H13FN2O4 B12795914 Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- CAS No. 121353-93-3

Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl-

Cat. No.: B12795914
CAS No.: 121353-93-3
M. Wt: 244.22 g/mol
InChI Key: NPHYUIHLLMXOFR-LKEWCRSYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 2’,3’-dideoxy-2’-fluoro-5-methyl- typically involves multiple steps. One common approach is the direct fluorination of uridine derivatives. This process often requires the use of fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (DeoxoFluor) under controlled conditions . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of fluorinated nucleosides like Uridine, 2’,3’-dideoxy-2’-fluoro-5-methyl- involves scaling up the synthetic routes developed in the laboratory. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’,3’-dideoxy-2’-fluoro-5-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Uridine, 2’,3’-dideoxy-2’-fluoro-5-methyl- include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Uridine, 2’,3’-dideoxy-2’-fluoro-5-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Uridine, 2’,3’-dideoxy-2’-fluoro-5-methyl- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom enhances the compound’s stability and biological activity by affecting the conformation and interactions of the nucleoside with enzymes and other molecular targets . This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’-Dideoxy-2’,3’-difluoro uridine
  • 2’-Deoxy-2’-fluoro uridine
  • 5-Fluorouridine

Uniqueness

Uridine, 2’,3’-dideoxy-2’-fluoro-5-methyl- is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated nucleosides, it offers a balance of stability and activity, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

121353-93-3

Molecular Formula

C10H13FN2O4

Molecular Weight

244.22 g/mol

IUPAC Name

1-[(2R,3R,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-8(5)15)9-7(11)2-6(4-14)17-9/h3,6-7,9,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,9+/m0/s1

InChI Key

NPHYUIHLLMXOFR-LKEWCRSYSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)F

Origin of Product

United States

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